tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxyethylidene pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Uniqueness: tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyethylidene group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h5,13H,4,6-8H2,1-3H3 |
InChI Key |
QMCZPPCIJMJYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCO)C1 |
Origin of Product |
United States |
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